molecular formula C30H48O7 B136403 alpha-L-Galactopyranoside, (3beta,4beta,5beta)-3-hydroxypregn-20-en-4-yl 6-deoxy-3-O-methyl-, 2-acetate CAS No. 141544-59-4

alpha-L-Galactopyranoside, (3beta,4beta,5beta)-3-hydroxypregn-20-en-4-yl 6-deoxy-3-O-methyl-, 2-acetate

Cat. No. B136403
M. Wt: 520.7 g/mol
InChI Key: GKECJXKITDFENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-L-Galactopyranoside, (3beta,4beta,5beta)-3-hydroxypregn-20-en-4-yl 6-deoxy-3-O-methyl-, 2-acetate, commonly known as 6-O-Methyl-α-galactopyranoside, is a carbohydrate molecule that has gained significant attention in the field of biochemistry and biotechnology. This molecule has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 6-O-Methyl-α-galactopyranoside is not fully understood. However, it is believed to bind to the carbohydrate recognition domain of lectins, thereby inhibiting their binding to carbohydrates. This molecule has also been found to inhibit the binding of certain viruses to host cells, which suggests that it may have antiviral properties.

Biochemical And Physiological Effects

6-O-Methyl-α-galactopyranoside has several biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, including Streptococcus mutans, which is a major cause of dental caries. This molecule has also been found to inhibit the growth of certain cancer cells, including breast cancer cells. Additionally, it has been found to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-O-Methyl-α-galactopyranoside in laboratory experiments is its ability to selectively bind to lectins. This molecule can be used to study the binding of lectins to carbohydrates, which is important in understanding the role of carbohydrates in biological processes. However, one of the limitations of using this molecule is that it may not be effective in inhibiting the binding of all lectins to carbohydrates. Additionally, the synthesis of this molecule can be challenging, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-O-Methyl-α-galactopyranoside. One direction is the development of more efficient synthesis methods for this molecule. Another direction is the study of its potential as an antiviral agent. Additionally, this molecule may have potential as a therapeutic agent for the treatment of certain diseases, such as cancer and inflammation.
Conclusion:
In conclusion, 6-O-Methyl-α-galactopyranoside is a carbohydrate molecule that has several biochemical and physiological effects. It has been synthesized using various methods and has been found to be a useful tool in the study of carbohydrate-protein interactions. This molecule has several potential applications in the fields of biotechnology and medicine, and further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Scientific Research Applications

6-O-Methyl-α-galactopyranoside has been used in several scientific research applications. It has been found to be a useful tool in the study of carbohydrate-protein interactions. This molecule has been used to study the binding of carbohydrates to lectins, which are proteins that bind specifically to carbohydrates. It has also been used to study the role of carbohydrates in cell adhesion and signaling.

properties

CAS RN

141544-59-4

Product Name

alpha-L-Galactopyranoside, (3beta,4beta,5beta)-3-hydroxypregn-20-en-4-yl 6-deoxy-3-O-methyl-, 2-acetate

Molecular Formula

C30H48O7

Molecular Weight

520.7 g/mol

IUPAC Name

[2-[(17-ethenyl-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl)oxy]-5-hydroxy-4-methoxy-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C30H48O7/c1-7-18-8-10-20-19-9-11-22-25(23(32)13-15-30(22,5)21(19)12-14-29(18,20)4)37-28-27(36-17(3)31)26(34-6)24(33)16(2)35-28/h7,16,18-28,32-33H,1,8-15H2,2-6H3

InChI Key

GKECJXKITDFENW-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C3CCC4C5CCC(C5(CCC4C3(CCC2O)C)C)C=C)OC(=O)C)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C3CCC4C5CCC(C5(CCC4C3(CCC2O)C)C)C=C)OC(=O)C)OC)O

synonyms

4-O-(2-O-acetyldigitalopyranosyl)-5-pregn-20-en-3-ol
verrucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-L-Galactopyranoside, (3beta,4beta,5beta)-3-hydroxypregn-20-en-4-yl 6-deoxy-3-O-methyl-, 2-acetate
Reactant of Route 2
alpha-L-Galactopyranoside, (3beta,4beta,5beta)-3-hydroxypregn-20-en-4-yl 6-deoxy-3-O-methyl-, 2-acetate
Reactant of Route 3
alpha-L-Galactopyranoside, (3beta,4beta,5beta)-3-hydroxypregn-20-en-4-yl 6-deoxy-3-O-methyl-, 2-acetate
Reactant of Route 4
alpha-L-Galactopyranoside, (3beta,4beta,5beta)-3-hydroxypregn-20-en-4-yl 6-deoxy-3-O-methyl-, 2-acetate
Reactant of Route 5
alpha-L-Galactopyranoside, (3beta,4beta,5beta)-3-hydroxypregn-20-en-4-yl 6-deoxy-3-O-methyl-, 2-acetate
Reactant of Route 6
alpha-L-Galactopyranoside, (3beta,4beta,5beta)-3-hydroxypregn-20-en-4-yl 6-deoxy-3-O-methyl-, 2-acetate

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